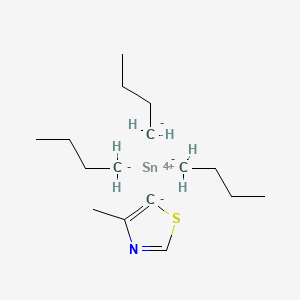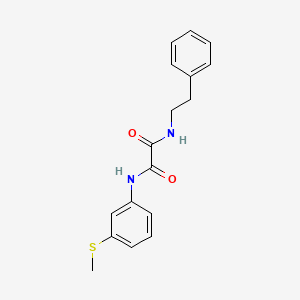![molecular formula C16H24N2O3 B2832321 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea CAS No. 2097915-81-4](/img/structure/B2832321.png)
3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EHOPE, and it is a derivative of the traditional Chinese medicine compound, Danshen.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Hydroxamic Acids and Ureas
The study by Thalluri et al. (2014) demonstrates the synthesis of ureas using a method that involves the Lossen rearrangement. This process, applicable for creating compounds like 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea, highlights a technique for converting carboxylic acids to ureas under mild conditions, which is both environmentally friendly and cost-effective (Thalluri, Manne, Dev, & Mandal, 2014).
Formation of Pyrimidine Derivatives
Goryaeva et al. (2009) describe the synthesis of pyrimidine derivatives from ureas, which involves a regioselective condensation process. Such methods could be pertinent in synthesizing derivatives of this compound, particularly in the context of forming specialized compounds for various applications (Goryaeva, Burgart, & Saloutin, 2009).
Biological and Pharmacological Research
Potential Biological Activity
Saharin et al. (2008) explored the crystal structure of a compound similar to this compound, highlighting its potential for biological activity research. The study emphasizes the importance of intramolecular and intermolecular hydrogen bonds, which could be a key aspect in the study of this compound for biological applications (Saharin, Ali, Robinson, & Mahmood, 2008).
Investigation of Neuropeptide Receptors
The research by Fotsch et al. (2001) on neuropeptide Y5 (NPY5) receptor antagonists involves the use of urea derivatives. Such studies could be relevant when examining the interaction of this compound with similar receptors or in the context of neurotransmitter modulation (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Material Science and Engineering
- Electron Transport Layer in Solar Cells: In a study by Wang et al. (2018), urea-doped ZnO was used as an electron transport layer in polymer solar cells. This indicates a potential application of urea derivatives like this compound in the field of material science, particularly in enhancing the efficiency of solar cells (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).
Propriétés
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-17-15(19)18-12-16(20,13-6-4-3-5-7-13)14-8-10-21-11-9-14/h3-7,14,20H,2,8-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKONEBKZYUVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)



![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2832246.png)


![4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2832255.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)


